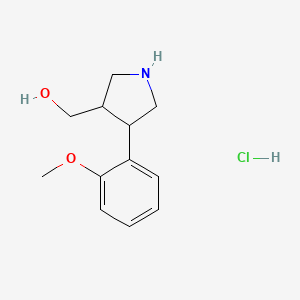
(4-(2-Methoxyphenyl)pyrrolidin-3-yl)methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2-Methoxyphenyl)pyrrolidin-3-yl)methanol hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO2 and its molecular weight is 243.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(4-(2-Methoxyphenyl)pyrrolidin-3-yl)methanol hydrochloride, also known by its chemical identifier CID 25220542, has garnered attention in the field of medicinal chemistry due to its structural characteristics and potential biological activities. This compound features a pyrrolidine ring substituted with a methoxyphenyl group, which is believed to influence its interaction with biological targets.
- Molecular Formula : C12H17NO2
- Molecular Weight : 207.27 g/mol
- Structure : The compound consists of a pyrrolidine backbone with a methoxyphenyl substituent, enhancing its lipophilicity and potential receptor interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Preliminary studies suggest that the methoxy group may enhance binding affinity through hydrophobic interactions and hydrogen bonding, influencing the compound's pharmacological profile.
Antidepressant Effects
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antidepressant-like effects. For instance, research on similar structures has shown modulation of serotonin receptors, which are critical in mood regulation. It is hypothesized that this compound may exert similar effects by acting as a selective serotonin reuptake inhibitor (SSRI) or through other neurochemical pathways.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of pyrrolidine derivatives. In vitro tests have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The presence of the methoxy group is believed to enhance these properties by increasing membrane permeability or interfering with metabolic pathways in microbial cells.
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Potential SSRI activity | |
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | Activity Type | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| Pyrrolidine derivative with methoxy group | Antidepressant | Ki = 2.30 μM | |
| Alkaloid derivatives | Antimicrobial | Variable |
Case Studies
-
Antidepressant Activity Study :
A study published in a peer-reviewed journal evaluated several pyrrolidine derivatives for their antidepressant potential. The results indicated that compounds structurally similar to this compound exhibited significant reductions in depressive-like behavior in animal models, suggesting a mechanism involving serotonin receptor modulation. -
Antimicrobial Efficacy :
In another study focusing on the antibacterial properties of pyrrolidine derivatives, it was found that the introduction of hydrophobic substituents, such as the methoxy group, significantly enhanced antimicrobial activity against Gram-positive bacteria. This study provides a framework for further exploration of this compound's potential as an antimicrobial agent.
Propriétés
IUPAC Name |
[4-(2-methoxyphenyl)pyrrolidin-3-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-15-12-5-3-2-4-10(12)11-7-13-6-9(11)8-14;/h2-5,9,11,13-14H,6-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHHGEJPXGQAHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CNCC2CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














